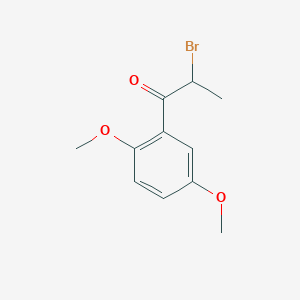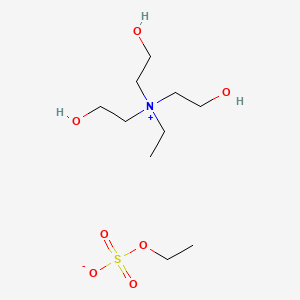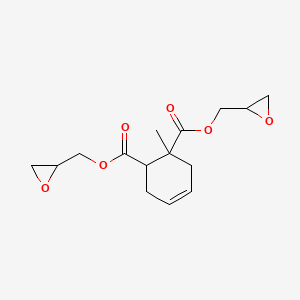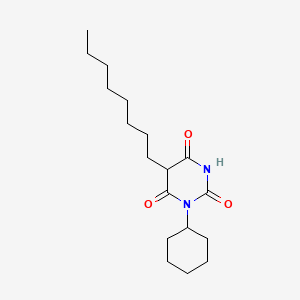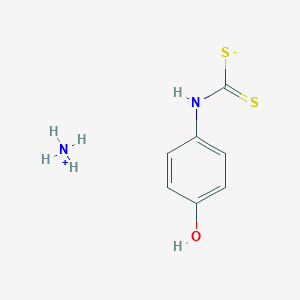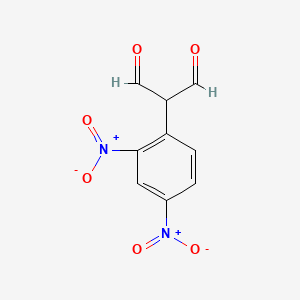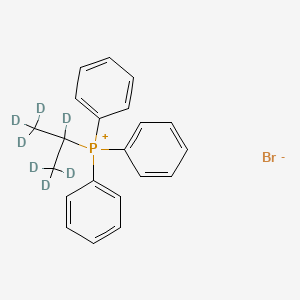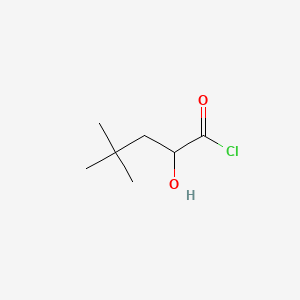
Pentanoyl chloride, 2-hydroxy-4,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanoyl chloride, 2-hydroxy-4,4-dimethyl- is an organic compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol . This compound is characterized by the presence of a pentanoyl chloride group attached to a 2-hydroxy-4,4-dimethyl structure. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
Pentanoyl chloride, 2-hydroxy-4,4-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-4,4-dimethylpentanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-hydroxy-4,4-dimethylpentanoic acid+SOCl2→Pentanoyl chloride, 2-hydroxy-4,4-dimethyl-+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
In industrial settings, the production of pentanoyl chloride, 2-hydroxy-4,4-dimethyl- often involves large-scale reactions using automated equipment to ensure consistency and safety. The reaction conditions are optimized to maximize yield and minimize by-products. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides.
化学反应分析
Types of Reactions
Pentanoyl chloride, 2-hydroxy-4,4-dimethyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-hydroxy-4,4-dimethylpentanoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Esterification: Alcohols and a catalyst such as sulfuric acid are used to promote the formation of esters.
Major Products Formed
Nucleophilic Substitution: Produces substituted amides, esters, or thioesters.
Hydrolysis: Yields 2-hydroxy-4,4-dimethylpentanoic acid and hydrochloric acid.
Esterification: Forms esters of 2-hydroxy-4,4-dimethylpentanoic acid.
科学研究应用
Pentanoyl chloride, 2-hydroxy-4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the pentanoyl group into molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals, polymers, and agrochemicals.
作用机制
The mechanism of action of pentanoyl chloride, 2-hydroxy-4,4-dimethyl- involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles due to the electrophilic nature of the carbonyl carbon. This reactivity allows it to form various derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Pentanoyl chloride, 2-hydroxy-4,4-dimethyl- can be compared with other acyl chlorides and hydroxy-substituted compounds:
Valeryl chloride (Pentanoyl chloride): Similar in structure but lacks the hydroxy and dimethyl groups, making it less reactive in certain nucleophilic substitution reactions.
2-Hydroxy-4,4-dimethylpentanoic acid: The precursor to pentanoyl chloride, 2-hydroxy-4,4-dimethyl-, which lacks the acyl chloride group and is less reactive.
Acetyl chloride: A simpler acyl chloride with a smaller carbon chain, used in similar reactions but with different reactivity and product profiles.
Pentanoyl chloride, 2-hydroxy-4,4-dimethyl- is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications.
属性
分子式 |
C7H13ClO2 |
|---|---|
分子量 |
164.63 g/mol |
IUPAC 名称 |
2-hydroxy-4,4-dimethylpentanoyl chloride |
InChI |
InChI=1S/C7H13ClO2/c1-7(2,3)4-5(9)6(8)10/h5,9H,4H2,1-3H3 |
InChI 键 |
QMKPOONQBPGZNN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C(=O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)
